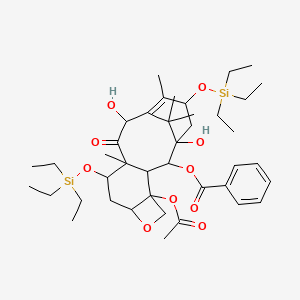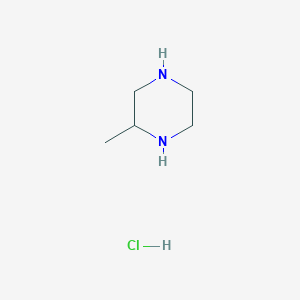
(2S)-2-Methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylpiperazine Hydrochloride is a chiral compound that belongs to the class of piperazines. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a methyl group attached to the second carbon of the piperazine ring, and it exists as a hydrochloride salt, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylpiperazine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Methylpiperazine.
Hydrochloride Formation: The free base of (S)-2-Methylpiperazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of (S)-2-Methylpiperazine Hydrochloride is carried out in large-scale reactors. The process involves:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are used.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain high-purity (S)-2-Methylpiperazine Hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Methylpiperazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
(S)-2-Methylpiperazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Methylpiperazine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylpiperazine: The non-chiral version of the compound.
N-Methylpiperazine: Another derivative with a methyl group attached to the nitrogen atom.
Piperazine Hydrochloride: The parent compound without the methyl group.
Uniqueness: (S)-2-Methylpiperazine Hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in pharmaceutical applications. Its solubility as a hydrochloride salt also makes it more versatile in various chemical reactions and formulations.
Propriétés
Formule moléculaire |
C5H13ClN2 |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H |
Clé InChI |
HDJSDBRVZJYCSL-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
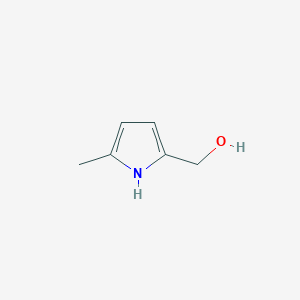
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

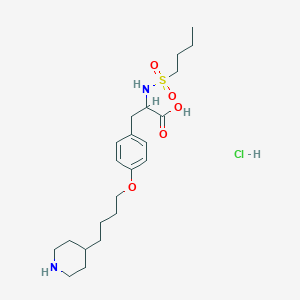

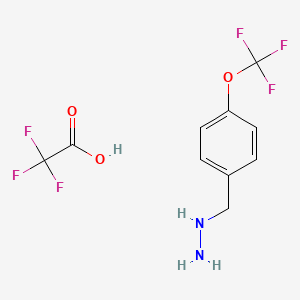

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
